molecular formula C17H11NO3S B12785524 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide CAS No. 65764-33-2

2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide

Cat. No.: B12785524
CAS No.: 65764-33-2
M. Wt: 309.3 g/mol
InChI Key: SOSCJDTZADMNKQ-UHFFFAOYSA-N
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Description

2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide is a complex organic compound with a unique structure that combines a thienoquinoline core with a phenyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroxylated or dehydroxylated products .

Scientific Research Applications

2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthieno[2,3-b]quinolin-3-ol: Lacks the 1,1-dioxide group.

    Thieno[2,3-b]quinolin-3-ol: Lacks the phenyl group.

    2-Phenylquinolin-3-ol: Lacks the thieno group.

Uniqueness

2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide is unique due to its specific combination of functional groups and structural features.

Properties

CAS No.

65764-33-2

Molecular Formula

C17H11NO3S

Molecular Weight

309.3 g/mol

IUPAC Name

1,1-dioxo-2-phenylthieno[2,3-b]quinolin-3-ol

InChI

InChI=1S/C17H11NO3S/c19-15-13-10-12-8-4-5-9-14(12)18-17(13)22(20,21)16(15)11-6-2-1-3-7-11/h1-10,19H

InChI Key

SOSCJDTZADMNKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4N=C3S2(=O)=O)O

Origin of Product

United States

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